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molecular formula C16H19NO4 B8365254 Diethyl 3-cyano-3-phenylpentanedioate

Diethyl 3-cyano-3-phenylpentanedioate

Cat. No. B8365254
M. Wt: 289.33 g/mol
InChI Key: VFIQYNCJSDGNGB-UHFFFAOYSA-N
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Patent
US09163012B2

Procedure details

To a solution of benzyl cyanide (11.7 g, 100 mmol) in anhydrous THF (100 mL) was added slowly the solution of LiHMDS in THF (1 M, 200 mL, 200 mmol) at −78° C. in a dry-ice/acetone bath. After addition, the mixture was warmed to rt, stirred for 1 h, cooled to −78° C., and added ethyl bromoacetate (32.9 g, 198 mmol) dropwise. After addition, the reaction mixture was stirred at rt overnight. When TLC showed that the benzyl cyanaide was consumed, the reaction mixture was quenched with satd aq NH4Cl (150 mL), and extracted with EtOAc (3×150 mL). The combined organic layers were washed with satd aq NaHCO3 (150 mL) and brine (150 mL), dried over Na2SO4, and concentrated to give the crude final product, which was purified by chromatography on a silica gel column eluted with PE/EtOAc=50:1-10:1 to give diethyl 3-cyano-3-phenylpentanedioate (10.6 g, yield 37%) as brown oil. 1H NMR (CDCl3 400 MHz): δ 7.45 (d, 2H), 7.37 (t, 2H), 7.28 (t, 1H), 4.06 (q, 4H), 3.2 (m, 4H), 1.12 (t, 6H).
Quantity
11.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
32.9 g
Type
reactant
Reaction Step Two
[Compound]
Name
benzyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([C:8]#[N:9])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[Li+].C[Si]([N-][Si](C)(C)C)(C)C.Br[CH2:21][C:22]([O:24][CH2:25][CH3:26])=[O:23]>C1COCC1>[C:8]([C:1]([C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1)([CH2:21][C:22]([O:24][CH2:25][CH3:26])=[O:23])[CH2:21][C:22]([O:24][CH2:25][CH3:26])=[O:23])#[N:9] |f:1.2|

Inputs

Step One
Name
Quantity
11.7 g
Type
reactant
Smiles
C(C1=CC=CC=C1)C#N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li+].C[Si](C)(C)[N-][Si](C)(C)C
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
200 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
32.9 g
Type
reactant
Smiles
BrCC(=O)OCC
Step Three
Name
benzyl
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After addition
TEMPERATURE
Type
TEMPERATURE
Details
cooled to −78° C.
ADDITION
Type
ADDITION
Details
After addition
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred at rt overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
was consumed
CUSTOM
Type
CUSTOM
Details
the reaction mixture was quenched with satd aq NH4Cl (150 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×150 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with satd aq NaHCO3 (150 mL) and brine (150 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give the crude final product, which
CUSTOM
Type
CUSTOM
Details
was purified by chromatography on a silica gel column
WASH
Type
WASH
Details
eluted with PE/EtOAc=50:1-10:1

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(#N)C(CC(=O)OCC)(CC(=O)OCC)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 10.6 g
YIELD: PERCENTYIELD 37%
YIELD: CALCULATEDPERCENTYIELD 37%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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